3-Piperazin-1-ylazepan-2-one;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

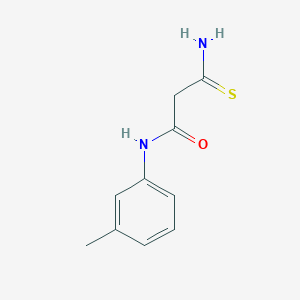

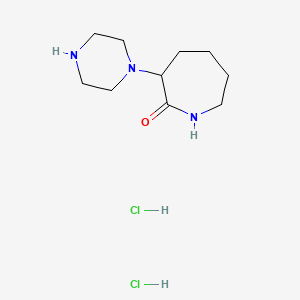

“3-Piperazin-1-ylazepan-2-one;dihydrochloride” is a chemical compound with the CAS Number: 2305253-25-0 . It has a molecular weight of 270.2 and is typically found in a powder form . The IUPAC name for this compound is 3-(piperazin-1-yl)azepan-2-one dihydrochloride .

Molecular Structure Analysis

The Inchi Code for “3-Piperazin-1-ylazepan-2-one;dihydrochloride” is 1S/C10H19N3O.2ClH/c14-10-9 (3-1-2-4-12-10)13-7-5-11-6-8-13;;/h9,11H,1-8H2, (H,12,14);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research efforts have been directed toward the design, synthesis, and structural characterization of derivatives related to 3-Piperazin-1-ylazepan-2-one dihydrochloride. For instance, novel derivatives have been synthesized for pharmacological evaluations, with some showing potential as antidepressants and antianxiety agents due to their structural features and interactions at molecular levels (J. Kumar et al., 2017). Furthermore, the synthesis and characterization of new compounds with potential dual antihypertensive properties have also been explored. These compounds were prepared as free bases and subsequently transformed to hydrochloride salts, highlighting the versatility of the piperazine scaffold in drug development (Pavlína Marvanová et al., 2016).

Pharmacological Activities

Several studies have investigated the pharmacological potential of compounds related to 3-Piperazin-1-ylazepan-2-one dihydrochloride. Notably, derivatives have been examined for their antidepressant and antianxiety activities, demonstrating the therapeutic promise of these compounds. The structural attributes of these derivatives contribute to their pharmacological profiles, offering insights into the design of new therapeutic agents (J. Kumar et al., 2017).

Antitumor Activities

Research into the antitumor activities of 1,2,4-triazine derivatives bearing a piperazine amide moiety against breast cancer cells has revealed promising antiproliferative agents. These findings underscore the potential of piperazine-containing compounds in cancer therapy, with specific derivatives showing significant efficacy (L. Yurttaş et al., 2014).

Luminescent Properties and Photo-induced Electron Transfer

The luminescent properties and photo-induced electron transfer capabilities of piperazine substituted naphthalimides have been studied, revealing their potential applications in material science and as probes for biological systems. These studies highlight the versatility of the piperazine ring in facilitating interesting photophysical properties (Jiaan Gan et al., 2003).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

3-piperazin-1-ylazepan-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.2ClH/c14-10-9(3-1-2-4-12-10)13-7-5-11-6-8-13;;/h9,11H,1-8H2,(H,12,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZYQXISHNHPRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperazin-1-ylazepan-2-one;dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2965112.png)

![2-[(5-chlorothiophene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide](/img/structure/B2965113.png)

![1-[(5-bromopyrazin-2-yl)methyl]-3-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B2965116.png)

![N-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-4-fluorobenzenesulfonamide](/img/structure/B2965119.png)

![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-fluorobenzyl)acetamide](/img/structure/B2965120.png)

![N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2965130.png)

![Ethyl 5,5,7,7-tetramethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965132.png)